molecular formula C10H14O3 B14455581 (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one CAS No. 74869-13-9

(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14455581
CAS No.: 74869-13-9
M. Wt: 182.22 g/mol
InChI Key: WNCVIEYHKJKXBL-PSASIEDQSA-N
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Description

(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor compound, followed by selective hydroxylation. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantiomeric purity. Enzymatic processes, such as the use of specific oxidoreductases, can be employed to convert precursor molecules into the desired product with high efficiency and selectivity . These methods are advantageous for large-scale production due to their sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying metabolic pathways and enzyme kinetics.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique reactivity and biological activity

Properties

CAS No.

74869-13-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1R,7aR)-1,4-dihydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C10H14O3/c1-10-5-4-7(11)9(13)6(10)2-3-8(10)12/h8,12-13H,2-5H2,1H3/t8-,10-/m1/s1

InChI Key

WNCVIEYHKJKXBL-PSASIEDQSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(=C1CC[C@H]2O)O

Canonical SMILES

CC12CCC(=O)C(=C1CCC2O)O

Origin of Product

United States

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